molecular formula C12H11N3S B1481736 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098041-31-5

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No. B1481736
CAS RN: 2098041-31-5
M. Wt: 229.3 g/mol
InChI Key: ZHIOTRRQGPHGEE-UHFFFAOYSA-N
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Description

“1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile” is a complex organic compound that contains several functional groups and structural elements. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a thiophene ring, which is a sulfur-containing heterocycle, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings would contribute to the aromaticity of the compound, while the nitrile group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile group, which is a strong electron-withdrawing group, and the aromatic rings, which can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the nitrile group could increase its polarity, and the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in the field of medicinal chemistry . Future research could explore the synthesis, properties, and uses of this specific compound in more detail.

properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIOTRRQGPHGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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